N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide
Description
N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide is a complex organic compound characterized by the presence of a bromine atom, a methoxy group, a cyano group, and an oxane ring
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-19(10-12-9-13(21-2)3-4-14(12)17)15(20)16(11-18)5-7-22-8-6-16/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUQDCSQCKRVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C(=O)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromine atom at the 5-position. This is followed by a cyano group introduction through a nucleophilic substitution reaction. The final step involves the formation of the oxane ring and the carboxamide group through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a Lewis acid catalyst and a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The oxane ring and carboxamide group contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the cyano and oxane functionalities.
N-(2-bromo-5-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the oxane ring and cyano group.
Uniqueness
N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
